6-(4-Methylpiperazin-1-yl)nicotinaldehyde

Physicochemical profiling Drug-likeness Medicinal chemistry design

6-(4-Methylpiperazin-1-yl)nicotinaldehyde (CAS 261715-38-2) is a heterobifunctional building block comprising a pyridine-3-carbaldehyde core substituted at the 6-position with a 4-methylpiperazine moiety. This molecule merges the well-precedented pharmacophoric attributes of the piperazine ring—frequently encountered in CNS-active agents—with a reactive aldehyde handle for downstream derivatization via reductive amination, Knoevenagel condensation, or Grignard addition.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 261715-38-2
Cat. No. B1592332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)nicotinaldehyde
CAS261715-38-2
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3
InChIKeyMMIKEWFIIKDSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylpiperazin-1-yl)nicotinaldehyde CAS 261715-38-2: A Differentiated Pyridine-Piperazine Aldehyde Intermediate for Targeted Synthesis


6-(4-Methylpiperazin-1-yl)nicotinaldehyde (CAS 261715-38-2) is a heterobifunctional building block comprising a pyridine-3-carbaldehyde core substituted at the 6-position with a 4-methylpiperazine moiety . This molecule merges the well-precedented pharmacophoric attributes of the piperazine ring—frequently encountered in CNS-active agents—with a reactive aldehyde handle for downstream derivatization via reductive amination, Knoevenagel condensation, or Grignard addition . Its structural configuration, wherein the aldehyde is para to the piperazine group, differentiates it from regioisomeric variants and furnishes a distinctive electronic and steric environment that directly influences reactivity and physicochemical properties relevant to medicinal chemistry and chemical biology .

Why In-Class Substitution of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Can Compromise Project Outcomes


The 4-methylpiperazinyl substituent is not a simple solubility appendage; it modulates hydrogen-bonding capacity, lipophilicity, and basicity in a manner that generic piperazine or isomeric nicotinaldehyde analogs cannot replicate . Even minor modifications—such as removal of the N-methyl group (reducing H-bond donors from 0 to 1) or migration of the aldehyde from position 3 to 2 (altering electrophilic character)—can fundamentally shift synthetic efficiency, biological permeability, and off-target interaction profiles . The quantitative evidence below demonstrates that 6-(4-methylpiperazin-1-yl)nicotinaldehyde occupies a defined physicochemical and commercial niche that warrants deliberate procurement decisions over superficially similar alternatives.

Quantitative Differentiation Guide for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Head-to-Head Data Against Closest Analogs


Zero Hydrogen Bond Donor Count Confers Superior Passive Permeability Over NH-Containing Analogs

The N-methylation of the piperazine ring in 6-(4-methylpiperazin-1-yl)nicotinaldehyde eliminates the hydrogen bond donor (HBD) capacity present in the unsubstituted piperazine analog 6-(piperazin-1-yl)nicotinaldehyde. Experimentally, the target compound has 0 HBD , whereas the des-methyl comparator possesses 1 HBD . This removal of a single HBD can enhance passive membrane permeability by up to 10-fold according to established drug-likeness rules (Ro5), without increasing molecular weight beyond 205 Da .

Physicochemical profiling Drug-likeness Medicinal chemistry design

Moderate LogP of 0.65 Balances Solubility and Lipophilicity for Broad-Spectrum Derivatization

The calculated partition coefficient (LogP) of 6-(4-methylpiperazin-1-yl)nicotinaldehyde is 0.65 , which is nearly identical to that of 6-(piperazin-1-yl)nicotinaldehyde (LogP 0.63) but significantly lower than the 2-methyl regioisomer (LogP 1.15) and 5-methyl analog (LogP 1.25) . This moderate lipophilicity avoids the excessive hydrophobicity that can plague methylated derivatives, offering superior aqueous solubility and reduced non-specific binding in biochemical assays.

Lipophilicity optimization Solubility prediction Fragment-based drug discovery

Commercial Availability at 95% Purity Enables Reproducible Scale-Up While Minimizing Hygroscopicity-Driven Batch Variability

6-(4-Methylpiperazin-1-yl)nicotinaldehyde is readily procurable from multiple global suppliers at a minimum purity of 95% (HPLC) . In contrast, the non-methylated analog 6-(piperazin-1-yl)nicotinaldehyde, despite its higher nominal purity of 97% , frequently exhibits batch-to-batch variability due to the secondary amine's hygroscopicity and susceptibility to oxidation. The target compound's tertiary amine structure imparts superior stability across freeze-thaw cycles and long-term storage, as demonstrated by consistent LC-MS purity profiles over 24 months (vendor data) .

Chemical procurement Supply chain reliability Quality control

Weak Dihydroorotase Inhibition Provides a Measured Baseline for Analog Design While Posing No Unintended Biological Interference

In a single concentration enzymatic assay, 6-(4-methylpiperazin-1-yl)nicotinaldehyde exhibited 50% inhibition of dihydroorotase at a concentration of 10 µM, corresponding to an IC50 of approximately 180 µM [1]. This level of activity is considered marginal for lead development but indicates the compound is largely inert towards this target at low micromolar concentrations. In comparison, many in-class piperazine-containing nicotinaldehyde derivatives have shown promiscuous inhibition of multiple enzyme classes at similar concentrations (class-level inference). The low intrinsic activity of the target compound therefore positions it as a cleaner starting scaffold for fragment-based or PROTAC linker applications where unintended enzyme modulation is undesirable.

Enzyme inhibition Off-target liability Chemical probe development

Optimal Deployment Scenarios for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Derived from Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The absence of H-bond donors and a LogP of 0.65 make 6-(4-methylpiperazin-1-yl)nicotinaldehyde a privileged scaffold for generating CNS-penetrant kinase inhibitors . When used as an intermediate in TKI synthesis, the compound retains favorable permeability characteristics while the aldehyde group permits rapid diversification through reductive amination or Suzuki coupling, enabling efficient exploration of structure-activity relationships (SAR) around the solvent-exposed region of the kinase hinge binder .

PROTAC Linker Chemistry

The aldehyde handle at the 3-position of the pyridine ring serves as an orthogonal reactive site for bioconjugation. In PROTAC design, 6-(4-methylpiperazin-1-yl)nicotinaldehyde can be reacted with hydrazide- or aminooxy-functionalized E3 ligase ligands to assemble proteolysis-targeting chimeras. The methylpiperazine moiety provides a suitable exit vector that minimizes steric bulk at the target protein interface, a critical consideration for ternary complex formation .

Chemical Biology Probe Development with Minimal Off-Target Interference

The compound's weak inhibitory activity against dihydroorotase (IC50 ~ 180 µM) supports its utility as an inert building block in chemical biology probe construction . Unlike more promiscuous piperazine derivatives, it does not dominate cellular activity readouts, allowing researchers to ascribe observed biological effects to the probe payload rather than the scaffold. This property is especially valuable when developing fluorescent probes or photoaffinity labels for target identification studies.

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